

Chiauranib Clinical Trial Meta-Analysis: A Comparative Guide

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Compound of Interest

Compound Name:	Chiauranib
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This guide provides a comprehensive meta-analysis of available clinical trial data for **Chiauranib** (CS2164), a novel multi-target inhibitor. The objective is to offer a comparative perspective on its performance against alternative therapies in various cancer indications, supported by experimental data and detailed methodologies.

Mechanism of Action

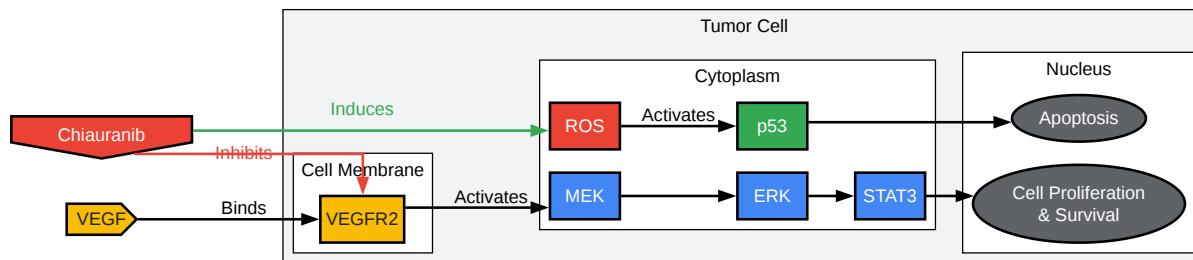
Chiauranib is an orally administered small molecule inhibitor with a unique triple-pathway anti-tumor mechanism.^[1] It potently targets key kinases involved in tumor progression:

- Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR α), and c-Kit.^[2]
- Mitosis: Aurora B kinase.^[2]
- Tumor Microenvironment: Colony-Stimulating Factor 1 Receptor (CSF-1R).^[2]

By simultaneously inhibiting these pathways, **Chiauranib** aims to suppress tumor angiogenesis, inhibit tumor cell proliferation, and modulate the tumor immune microenvironment.^[3]

Signaling Pathways

Chiauranib has been shown to inhibit the VEGFR2/MEK/ERK/STAT3 signaling pathway, which is crucial for cell proliferation and survival.[4] In KRAS wild-type colorectal cancer cells, **Chiauranib** has also been observed to induce apoptosis by activating the p53 signaling pathway through the generation of reactive oxygen species (ROS).[5][6]



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Chiauranib's dual inhibitory mechanism on key signaling pathways.

Clinical Trial Data Summary

The following tables summarize the key findings from clinical trials of **Chiauranib** in various cancer types, alongside data for standard-of-care and alternative treatments for comparison.

Platinum-Resistant/Refractory Ovarian Cancer

Table 1: Efficacy of **Chiauranib** in Platinum-Resistant/Refractory Ovarian Cancer

Trial Identifier	Phase	Treatment	No. of Patients	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
NCT03166891	Ib	Chiauranib Monotherapy	25	8.7%	3.7 months
NCT03901118	II	Chiauranib + Etoposide	22	40.9%	5.4 months
NCT03901118	II	Chiauranib + Paclitaxel	21	52.4%	5.6 months

Table 2: Efficacy of Standard/Alternative Therapies in Platinum-Resistant Ovarian Cancer

Treatment	No. of Patients (in cited studies)	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Single-Agent Chemotherapy (Paclitaxel, PLD, Topotecan)	Varies	10-15%[3][7]	3-4 months[3][7]
Oral Etoposide	52	19.2%[8]	3.2 months[8]
Paclitaxel Monotherapy	38	18.4%[9]	3.8 months[9]
Apatinib + Paclitaxel	32	37.5%[9]	5.0 months[9]
Bevacizumab + Chemotherapy	361	27.3%[10]	6.7 months[10]

Relapsed/Refractory Small-Cell Lung Cancer (SCLC)

Table 3: Efficacy of **Chiauranib** in Relapsed/Refractory SCLC

Trial Identifier	Phase	Treatment	No. of Patients (efficacy analysis)	Key Outcomes
Phase Ib/II (CAR105)	Ib/II	Chiauranib Monotherapy	41	Showed preliminary efficacy in patients with ≥ 3 lines of prior therapy. [11]
Pivotal Trial	III	Chiauranib Monotherapy vs. Placebo	184	To confirm efficacy and safety after ≥ 2 nd-line chemotherapy. [11]

Table 4: Efficacy of Standard/Alternative Therapies in Second-Line SCLC

Treatment	No. of Patients (in cited studies)	Overall Response Rate (ORR)	Median Overall Survival (OS)
Topotecan (Sensitive Relapse)	Varies	$\sim 25\%$ [1]	25 weeks [1]
Topotecan (Refractory Relapse)	Varies	$\leq 10\%$ [1]	-
Lurbinectedin	312	22% [2]	4.7 months [2]
Lurbinectedin + Irinotecan (CTFI >30 days)	101	52.7%	12.7 months [12]
Tarlatamab	254	-	13.6 months [13]

Advanced Solid Tumors

Table 5: Efficacy and Safety of Chiauranib in Advanced Solid Tumors (Phase I)

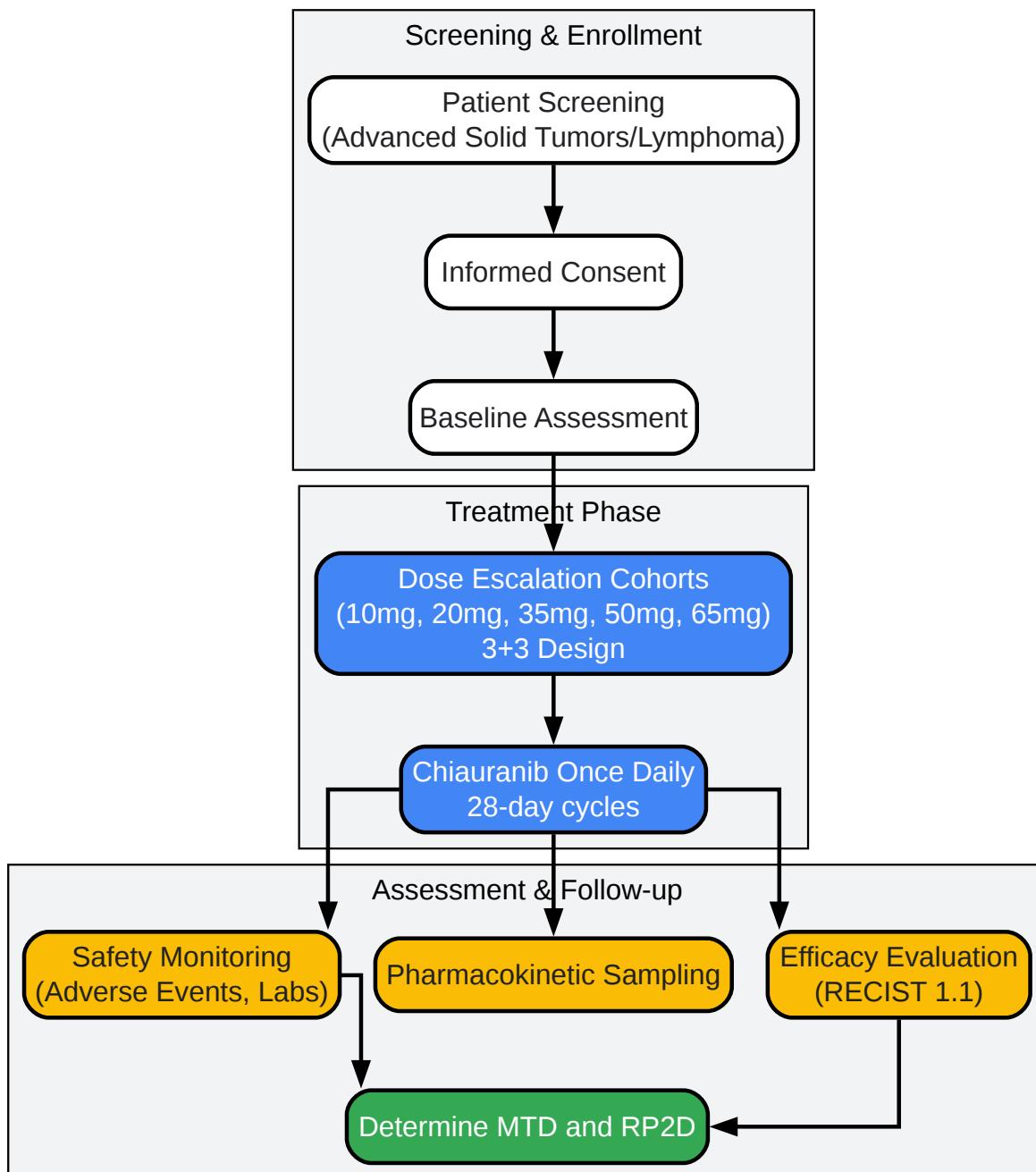
Trial Identifier	Phase	Treatment	No. of Patients	Key Efficacy Outcome	Maximum Tolerated Dose (MTD)	Most Common Treatment-Related Adverse Events
NCT02122809	I	Chiauranib Monotherapy	18	66.7% achieved Stable Disease (SD)	50 mg once daily [8]	Fatigue (61.1%), proteinuria (44.4%), hematuria (38.9%), hypothyroidism (33.3%), hypertriglyceridemia (33.3%), hypertension (33.3%) [8]

Experimental Protocols

Phase I Dose-Escalation Study in Advanced Solid Tumors (NCT02122809)

- Study Design: A standard 3+3 dose-escalation design was employed.[8]
- Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors or non-Hodgkin lymphoma who were refractory to or had no standard therapy options. Key inclusion criteria included ECOG performance status of 0-1 and adequate organ function.[8]

- Dosing: **Chiauranib** was administered orally once daily in 28-day cycles at doses ranging from 10 to 65 mg.[8]
- Pharmacokinetics: Blood samples were collected at various time points after single and multiple doses to analyze the pharmacokinetic profile of **Chiauranib**.[8]
- Safety and Efficacy Assessment: Safety was monitored through the evaluation of adverse events, vital signs, and laboratory tests. Efficacy was assessed based on tumor response according to RECIST 1.1 criteria.[1]

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Experimental workflow for the Phase I dose-escalation study.

Phase Ib/II Study in Platinum-Resistant/Refractory Ovarian Cancer (NCT03166891 & NCT03901118)

- Study Design: A single-arm, open-label, multi-site exploratory study (Phase Ib) followed by a Phase II trial evaluating **Chiauranib** in combination with chemotherapy.[14][15]
- Patient Population: Patients with histologically or cytologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal carcinoma who had platinum-resistant or refractory disease. Patients must have received at least one prior platinum-containing chemotherapy regimen.[15]
- Intervention:
 - Phase Ib: **Chiauranib** 50mg orally once daily.[14]
 - Phase II: **Chiauranib** (50mg orally once daily) in combination with either oral etoposide (50mg daily for 21 days of a 28-day cycle) or intravenous paclitaxel (60mg/m² on days 1, 8, and 15 of a 21-day cycle).[15]
- Primary Endpoint: Progression-free survival (PFS) according to RECIST v1.1.[16]
- Safety and Efficacy Assessment: Safety was monitored continuously. Tumor assessments were performed at baseline and every two cycles.

Conclusion

The available clinical trial data suggests that **Chiauranib**, both as a monotherapy and in combination with chemotherapy, demonstrates promising anti-tumor activity in heavily pre-treated patients with platinum-resistant/refractory ovarian cancer and relapsed/refractory small-cell lung cancer. In advanced solid tumors, **Chiauranib** was well-tolerated and showed disease stabilization. The combination of **Chiauranib** with chemotherapy in ovarian cancer appears to yield higher response rates and longer progression-free survival compared to historical data for single-agent chemotherapy. Further results from the ongoing Phase III trial in SCLC are anticipated to provide a more definitive assessment of its clinical benefit in this setting. The unique multi-target mechanism of **Chiauranib** positions it as a potentially valuable therapeutic option for various malignancies.

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